N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
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Overview
Description
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a thienopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrazole core, followed by functionalization to introduce the nitrobenzamide moiety.
Formation of Thienopyrazole Core: This step involves the cyclization of a suitable dione with a hydrazine derivative under acidic conditions to form the thienopyrazole ring.
Functionalization: The thienopyrazole core is then functionalized by introducing the 2-methyl-2-propanyl group and the nitrobenzamide moiety through a series of substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, which can then be further functionalized.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-NITROBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a particular enzyme or receptor, thereby modulating a biological pathway. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]-N’-[2-(2-methyl-2-propanyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- N-[2-(2-Methyl-2-propanyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-thiophenecarboxamide
Uniqueness
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-NITROBENZAMIDE is unique due to its specific combination of functional groups and the thienopyrazole core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C16H18N4O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C16H18N4O5S/c1-16(2,3)19-14(12-8-26(24,25)9-13(12)18-19)17-15(21)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
InChI Key |
HEDYUXILXUMZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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